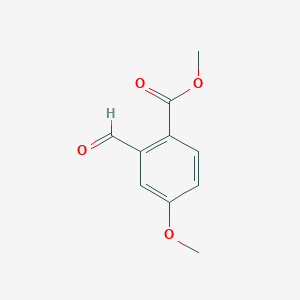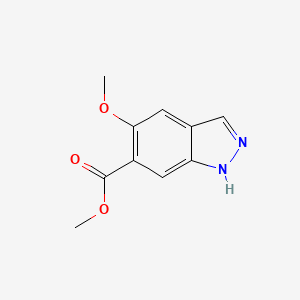
Methyl 5-methoxy-1H-indazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methoxy-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by a methoxy group at the 5-position and a carboxylate ester at the 6-position of the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-1H-indazole-6-carboxylate can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which employs oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methoxy-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and carboxylate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted indazole derivatives .
Aplicaciones Científicas De Investigación
Methyl 5-methoxy-1H-indazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-methoxy-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives can inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 5-methoxy-1H-indazole-6-carboxylate include other indazole derivatives such as:
- Methyl 1H-indazole-6-carboxylate
- Methyl 1H-indazole-5-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
methyl 5-methoxy-1H-indazole-6-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-3-6-5-11-12-8(6)4-7(9)10(13)15-2/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
LZHXOVPQLNXMON-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=NN2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




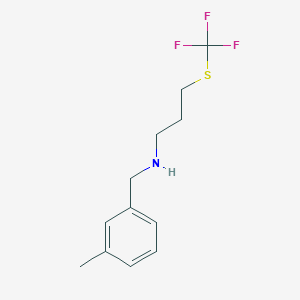
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759171.png)
![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)
![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)
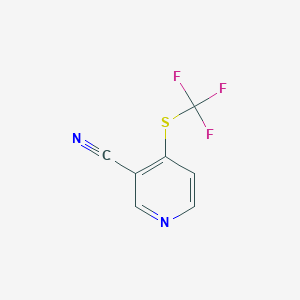
![2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde](/img/structure/B11759200.png)
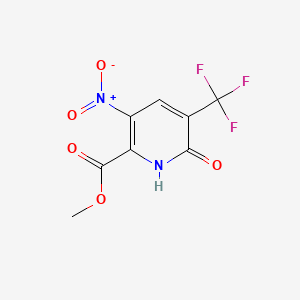
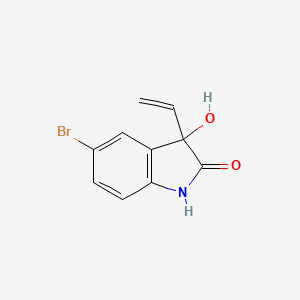
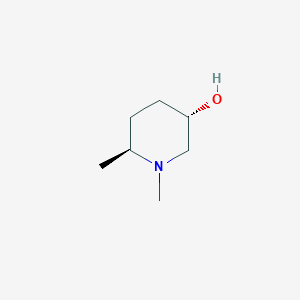
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
